3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include 1-cyanoacetyl-3,5-dimethylpyrazole, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that this compound is an effective cyanoacetylating agent . It readily reacts with various N-nucleophiles (amines, hydrazines, hydrazides, semicarbazides) under mild conditions . This reactivity might play a role in its interaction with its targets.
Biochemical Pathways
It is known that cyanoacetamides, which can be accessed from heterocyclic amines using 1-cyanoacetyl-3,5-dimethylpyrazole, are versatile building blocks for heterocyclic synthesis . This suggests that the compound may affect various biochemical pathways through its interactions with these heterocyclic structures.
Action Environment
It is known that the compound is stable during prolonged storage and is safe to use . This suggests that it may have good stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, such as this compound, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile in animal models have not been extensively studied .
Metabolic Pathways
It is likely that the compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile typically involves the reaction of 3,5-dimethyl-1H-pyrazole with suitable reagents under controlled conditions. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems and reactors can help optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid or amide derivatives.
Reduction: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamine or propanol derivatives.
Substitution: Various cyano-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is similar to other pyrazole derivatives, such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid and 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamine These compounds share the pyrazole core but differ in their functional groups, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-5-7(2)11(10-6)8(12)3-4-9/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZYWSLHBDVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294239 | |
Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36140-83-7 | |
Record name | 36140-83-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 36140-83-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-cyanoacetyl-3,5-dimethylpyrazole?
A1: Its molecular formula is C8H9N3O, and its molecular weight is 163.17 g/mol.
Q2: What spectroscopic data is available for characterizing 1-cyanoacetyl-3,5-dimethylpyrazole?
A2: Researchers commonly utilize techniques such as Fourier transform infrared spectroscopy (FTIR), 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of synthesized compounds. [, , , ]
Q3: Is 1-cyanoacetyl-3,5-dimethylpyrazole catalytically active?
A3: While not a catalyst itself, it serves as a valuable building block in organic synthesis, particularly in preparing various heterocyclic compounds. [, ]
Q4: What reactions is 1-cyanoacetyl-3,5-dimethylpyrazole commonly employed in?
A4: It's widely used as a cyanoacetylating agent in reactions with amines, alcohols, and other nucleophiles. This versatility makes it useful for creating a range of heterocyclic systems like pyrazoles, pyridines, and triazines. [, , , , , ]
Q5: What are the advantages of using 1-cyanoacetyl-3,5-dimethylpyrazole as a cyanoacetylating agent?
A5: Studies have shown it to be a more effective cyanoacetylating agent than traditional reagents like ethyl cyanoacetate. It offers benefits such as milder reaction conditions, shorter reaction times, and higher yields. [, , , ]
Q6: How does modifying the structure of 1-cyanoacetyl-3,5-dimethylpyrazole affect its reactivity?
A6: Structural modifications, such as introducing electron-donating or electron-withdrawing groups, can impact the compound's reactivity in cyanoacetylation and other reactions. For example, in a study exploring anticancer activities, researchers observed that derivatives containing a pyrazole moiety generally showed greater potency compared to their chalcone counterparts. []
Q7: What is known about the stability of 1-cyanoacetyl-3,5-dimethylpyrazole?
A7: While specific stability data might vary depending on storage conditions (temperature, light, humidity), researchers typically handle and store this compound with care due to its reactivity.
Q8: Are there specific materials or solvents that 1-cyanoacetyl-3,5-dimethylpyrazole is incompatible with?
A8: Due to its reactive nature, it's crucial to avoid contact with strong acids, bases, oxidizing agents, and other incompatible substances. Selection of suitable solvents and reaction conditions should consider the specific reaction being performed.
Q9: Have computational methods been applied to study 1-cyanoacetyl-3,5-dimethylpyrazole?
A9: While specific computational studies were not detailed in the provided research, researchers often utilize computational chemistry techniques like density functional theory (DFT) calculations and molecular docking simulations to explore the properties, reactivity, and potential biological activities of similar compounds. []
Q10: Has 1-cyanoacetyl-3,5-dimethylpyrazole demonstrated biological activity?
A10: While this specific compound's activity hasn't been extensively explored in the provided papers, researchers have synthesized numerous derivatives exhibiting promising biological activities, including:
- Anticancer activity: Derivatives incorporating 1-cyanoacetyl-3,5-dimethylpyrazole as a core scaffold have shown cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7). [, , ]
- Antioxidant activity: Some derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases. [, , ]
- Analgesic activity: Certain analogs have exhibited pain-relieving effects in animal models. []
- Antimicrobial activity: A few derivatives have shown antibacterial and antifungal properties against specific strains. [, ]
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